molecular formula C28H29N3O2 B11434901 1-(2,3-dimethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,3-dimethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11434901
M. Wt: 439.5 g/mol
InChI Key: GHGDAUVWGVBIMD-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, which is then coupled with the pyrrolidinone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole and pyrrolidinone rings play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • 1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-3-ONE

Uniqueness

The uniqueness of 1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of 1-(2,3-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-11-13-23(14-12-19)33-16-15-30-26-9-5-4-8-24(26)29-28(30)22-17-27(32)31(18-22)25-10-6-7-20(2)21(25)3/h4-14,22H,15-18H2,1-3H3

InChI Key

GHGDAUVWGVBIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5C)C

Origin of Product

United States

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